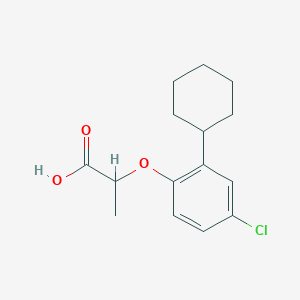

2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

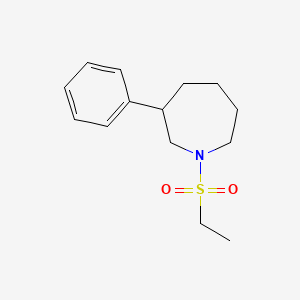

2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid is a chemical compound with the CAS Number: 869093-64-1 . It has a molecular weight of 282.77 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19ClO3/c1-10(15(17)18)19-14-8-7-12(16)9-13(14)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,18) . This indicates that the compound contains 15 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications

Chemical Synthesis and Derivatives

2-(4-Chloro-2-cyclohexylphenoxy)propanoic acid is a compound with potential applications in chemical synthesis and the development of derivatives with various functionalities. In studies related to chlorination and oxidation reactions, compounds with similar structures have been synthesized through the chlorination of ketones, leading to products like dihydroxyacids. These reactions demonstrate the versatility of chloro-cyclohexylphenoxy derivatives in synthesizing complex molecules, suggesting that this compound could serve as a precursor or intermediate in the synthesis of pharmacologically active compounds or in the development of new materials with specific chemical properties (Cossar et al., 1991).

Environmental Monitoring and Analysis

Analytical methods for detecting phenoxy herbicides, including compounds similar to this compound, in environmental samples have been developed. For instance, a sensitive and accurate method for determining phenoxy herbicides in water samples uses phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This approach highlights the importance of such compounds in environmental monitoring and suggests the potential use of this compound in studies related to herbicide contamination and its effects on ecosystems (Nuhu et al., 2012).

Catalysis and Chemical Reactions

Transition-metal complexes, including those that might involve cyclohexylphenoxy derivatives, play a crucial role in catalytic oxidation processes relevant to industrial applications. The exploration of transition-metal complexes for liquid-phase catalytic oxidation showcases the potential of such compounds in facilitating various chemical reactions, including the synthesis of important industrial chemicals and the development of environmentally friendly catalytic processes (Brégeault, 2003).

Material Science and Polymer Chemistry

Phenolic compounds like phloretic acid, which share a phenolic structure with this compound, have been investigated for their potential in enhancing the reactivity of molecules towards the formation of polymers. The use of renewable phenolic compounds in the elaboration of polybenzoxazine illustrates the possibility of employing this compound in material science, particularly in the development of bio-based polymers with specific thermal and mechanical properties suitable for various applications (Trejo-Machin et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is swallowed, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled, respectively . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, wearing protective gloves, and more .

properties

IUPAC Name |

2-(4-chloro-2-cyclohexylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO3/c1-10(15(17)18)19-14-8-7-12(16)9-13(14)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLKPPSJSXVBKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2747826.png)

![4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid](/img/structure/B2747827.png)

![2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2747833.png)

![4-{2-(dimethylamino)-2-[5-oxo-2-phenyl-1,3-oxazol-4(5H)-yliden]ethyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2747839.png)

![3-[1-[Ethyl(prop-2-ynyl)amino]ethyl]phenol](/img/structure/B2747841.png)

![8-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2747843.png)

![6-Bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2747844.png)